molecular formula C23H21FN2O2 B2697234 4'-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 2034490-81-6

4'-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2697234
CAS No.: 2034490-81-6
M. Wt: 376.431
InChI Key: KNKJPVAGJMSAHI-UHFFFAOYSA-N
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Description

4'-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide is a synthetic small molecule characterized by a biphenyl core structure substituted with a fluorine atom and a carboxamide linkage to a phenylazetidine group. This specific molecular architecture, featuring both fluoro and methoxyazetidine substituents, is often investigated in medicinal chemistry for its potential to interact with various biological targets. Compounds with similar biphenyl scaffolds have been studied for their diverse pharmacological properties, including potential applications in central nervous system disorders and the management of neuropathic pain . For instance, research on structurally related molecules has shown activity as 5-hydroxytryptamine (5-HT) receptor ligands and has demonstrated antinociceptive and antiallodynic effects in preclinical models, sometimes involving serotonergic pathways . The precise mechanism of action, molecular targets, and specific research applications for this compound require further investigation and validation by qualified researchers. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-(4-fluorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O2/c1-28-22-14-26(15-22)21-12-10-20(11-13-21)25-23(27)18-4-2-16(3-5-18)17-6-8-19(24)9-7-17/h2-13,22H,14-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKJPVAGJMSAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Products may include fluoro-substituted benzaldehydes or benzoic acids.

    Reduction: Products may include fluoro-substituted benzylamines.

    Substitution: Products vary depending on the nucleophile used, potentially leading to a wide range of substituted biphenyl derivatives.

Scientific Research Applications

4’-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1’-biphenyl]-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4’-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the azetidine ring may contribute to the compound’s overall stability and bioavailability. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Implications

The compound belongs to the broader class of N-substituted biphenyl carboxamides , where modifications to the biphenyl core or the amine substituent significantly alter physicochemical and biological properties. Below is a comparative analysis with analogs from the evidence:

Table 1: Structural and Functional Comparison of Biphenyl Carboxamide Derivatives
Compound Name / ID Biphenyl Substituent Amine Substituent Key Features Reference
Target Compound 4'-fluoro 4-(3-methoxyazetidin-1-yl)phenyl Compact azetidine ring with methoxy group; potential metabolic stability
N-Cyclooctyl-[1,1'-biphenyl]-4-carboxamide (7) None Cyclooctyl Bulky aliphatic amine; may reduce solubility
N-(Decahydronaphthalen-1-yl)-[1,1'-biphenyl]-4-carboxamide (8) None Decahydronaphthalen-1-yl Polycyclic amine; increased hydrophobicity and steric hindrance
4'-Methoxy-N-(4-methoxyphenyl)-N-methyl-[1,1'-biphenyl]-4-carboxamide (12a) 4'-methoxy 4-methoxyphenyl, N-methyl Dual methoxy groups; enhanced electron-donating effects
N-[4-(Morpholin-4-yl)phenyl]biphenyl-4-carboxamide None 4-morpholinylphenyl Six-membered morpholine ring; balanced solubility and hydrogen bonding
4'-Fluoro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide 4'-fluoro 2-(4-methoxy-6-methyl-2-oxopyridinyl)ethyl Pyridinone-containing side chain; potential kinase inhibition

Key Observations

Impact of Amine Substituents: Azetidine vs. Aliphatic vs. Aromatic Amines: Cyclooctyl (Compound 7) and decahydronaphthalenyl (Compound 8) substituents increase hydrophobicity, which may limit bioavailability but enhance membrane permeability .

Biphenyl Core Modifications: Fluorine vs. In contrast, 4'-methoxy (Compound 12a) introduces electron-donating properties, which may favor interactions with polar residues.

Synthetic Accessibility: The target compound’s synthesis likely follows similar Suzuki-Miyaura coupling or amide-bond formation strategies as described for analogs (e.g., Compound 12a via palladium-catalyzed cross-coupling ).

Biological Activity

4'-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide (CAS Number: 2034490-81-6) is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structural features, including a fluoro-substituted biphenyl core and a methoxyazetidinyl group, suggest applications in medicinal chemistry and biological research.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC23H21FN2O2
Molecular Weight376.4 g/mol
IUPAC Name4-(4-fluorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide
StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluoro group enhances binding affinity through hydrogen bonding or electrostatic interactions, while the azetidine ring contributes to the compound's stability and bioavailability.

Therapeutic Applications

Research indicates that this compound may have potential applications in:

  • Cancer Treatment : Investigated for its ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
  • Neurological Disorders : Potential use in modulating neurotransmitter systems and providing neuroprotective effects.
  • Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains, indicating a role in treating infections.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways.
  • Neuroprotective Effects : In vitro experiments revealed that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This suggests a potential role in treating neurodegenerative diseases like Alzheimer's.
  • Antimicrobial Properties : Research indicated that the compound displayed activity against Mycobacterium tuberculosis in preliminary assays, suggesting further investigation into its potential as an antimicrobial agent.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells[Study on Cytotoxicity]
NeuroprotectionProtects neurons from oxidative stress[Neuroprotective Study]
AntimicrobialActive against Mycobacterium tuberculosis[Antimicrobial Research]

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4'-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions. For example, Suzuki-Miyaura cross-coupling may be employed to assemble the biphenyl core, followed by amide bond formation between the carboxylic acid and the 3-methoxyazetidine-containing aniline derivative. Optimization includes:

  • Catalyst Selection : Use palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems tailored for electron-deficient aryl halides .
  • Solvent Systems : Polar aprotic solvents like DMF or THF improve solubility of intermediates .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization ensures high purity .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry, particularly the fluorine substituent and azetidine ring integration .
  • HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS detects impurities and verifies molecular weight .
  • Elemental Analysis : Validates stoichiometric ratios of C, H, N, and F .

Q. How can researchers address the compound’s low aqueous solubility in biological assays?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility without cytotoxicity .
  • Prodrug Strategies : Introduce ionizable groups (e.g., phosphate esters) transiently to improve hydrophilicity .
  • Nanoparticle Formulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

Q. What are the primary biological targets or pathways hypothesized for this compound?

  • Methodological Answer : Based on structural analogs (e.g., fluorinated benzamides), potential targets include:

  • Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR) using fluorescence polarization assays .
  • GPCR Modulation : Functional cAMP assays for azetidine-containing ligands targeting adrenergic or serotonin receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Methodological Answer :

  • Core Modifications : Systematically vary the biphenyl substituents (e.g., electron-withdrawing groups at the 4'-position) to assess impact on target binding .
  • Azetidine Ring Analogues : Replace 3-methoxyazetidine with pyrrolidine or piperidine derivatives to evaluate conformational flexibility .
  • Pharmacophore Mapping : Use X-ray crystallography or docking studies to identify critical hydrogen-bonding interactions .

Q. What strategies mitigate stability issues (e.g., hydrolytic degradation) during long-term storage or in vivo studies?

  • Methodological Answer :

  • Lyophilization : Store as a lyophilized powder under inert gas (argon) to prevent hydrolysis of the amide bond .
  • pH Buffering : Maintain formulations at pH 6–7 to avoid acid/base-catalyzed degradation .
  • Accelerated Stability Testing : Use thermal (40°C) and humidity (75% RH) chambers to predict shelf-life .

Q. How should contradictory data (e.g., conflicting IC₅₀ values across studies) be resolved?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments using uniform cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine for kinase assays) .
  • Meta-Analysis : Apply statistical tools (e.g., Grubbs’ test) to identify outliers and validate reproducibility .
  • Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) for binding affinity alongside functional assays .

Q. What computational approaches are recommended for predicting off-target interactions or toxicity?

  • Methodological Answer :

  • Molecular Dynamics Simulations : Simulate ligand-receptor interactions over 100+ ns to identify stable binding poses .
  • QSAR Modeling : Train models on PubChem datasets to predict ADMET properties .
  • Druggability Scoring : Use tools like SwissADME to assess PAINS (pan-assay interference compounds) alerts .

Experimental Design & Safety

Q. What safety protocols are essential when handling this compound in vitro?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for weighing and solubilization due to potential dust/volatile organic compounds .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in approved biohazard containers .

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